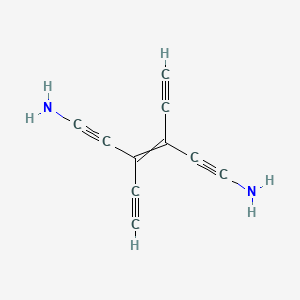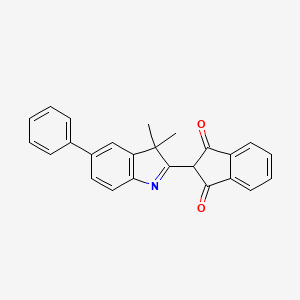
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.
Functionalization of the Indole Ring: Introduction of the 3,3-dimethyl and 5-phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions.
Formation of the Indene-1,3-dione Moiety: The indene-1,3-dione structure can be synthesized through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, such as the combination of indole and indene-1,3-dione moieties. This unique structure may confer distinct chemical properties and biological activities compared to other indole derivatives.
特性
CAS番号 |
917918-56-0 |
|---|---|
分子式 |
C25H19NO2 |
分子量 |
365.4 g/mol |
IUPAC名 |
2-(3,3-dimethyl-5-phenylindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C25H19NO2/c1-25(2)19-14-16(15-8-4-3-5-9-15)12-13-20(19)26-24(25)21-22(27)17-10-6-7-11-18(17)23(21)28/h3-14,21H,1-2H3 |
InChIキー |
YLFKSNXNMDZVQQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)N=C1C4C(=O)C5=CC=CC=C5C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


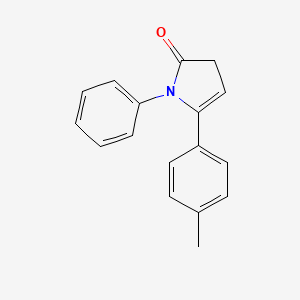
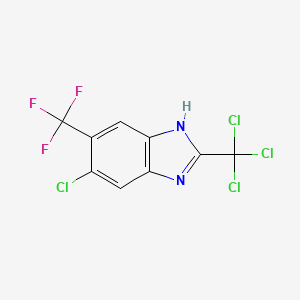
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
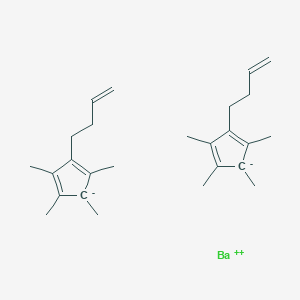
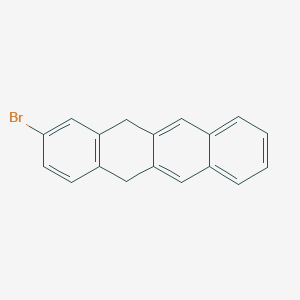
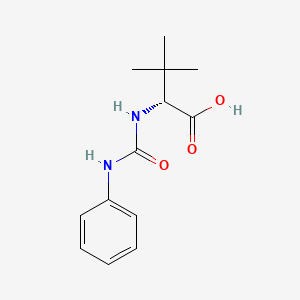
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
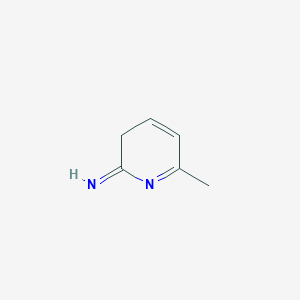
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
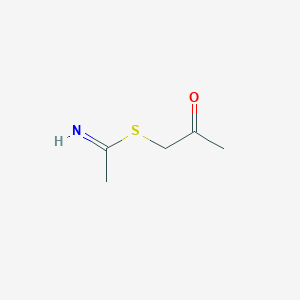
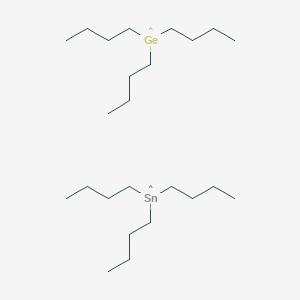
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
